
Sodium Stibogluconate,(S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium stibogluconate is a medication primarily used to treat various forms of leishmaniasis, a parasitic infection transmitted by sand-fly bites. It is known by its chemical name antimony D-gluconic acid and is sold under the brand name Pentostam . This compound belongs to the class of pentavalent antimonials and has been in medical use since the 1940s .
Métodos De Preparación
Sodium stibogluconate is synthesized through the reaction of antimony pentoxide with sodium hydroxide . This reaction produces a mixture of stibonic and gluconic acids, which are then combined to form sodium stibogluconate . Industrial production methods involve careful control of reaction conditions to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.
Substitution: The compound can undergo substitution reactions, particularly involving its gluconate moiety.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while reactions are often conducted under controlled temperature and pH conditions.
Major Products: The primary products of these reactions are modified antimony compounds and gluconic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Mecanismo De Acción
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit macromolecular synthesis by reducing the availability of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This inhibition likely occurs through the disruption of the citric acid cycle and glycolysis . Additionally, sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription .
Comparación Con Compuestos Similares
Sodium stibogluconate is unique among pentavalent antimonials due to its specific chemical structure and mechanism of action. Similar compounds include:
- Antimony sodium gluconate
- Estibogluconato sodico
- Myostibin
- Natrii stibogluconas
- Stibanate
- Stibanose
- Stibatin
- Stibinol
- Stibogluconate de sodium
These compounds share similar therapeutic uses but differ in their chemical properties and efficacy.
Propiedades
Fórmula molecular |
C12H37Na3O27Sb2 |
|---|---|
Peso molecular |
925.90 g/mol |
Nombre IUPAC |
trisodium;(4R,5R,6R,10R,11R,12R)-6,12-bis[(1R)-1,2-dihydroxyethyl]-2,5,11-trihydroxy-8-oxido-2,8-dioxo-1,3,7,9-tetraoxa-2λ5,8λ5-distibacyclododecane-4,10-dicarboxylate;nonahydrate |
InChI |
InChI=1S/2C6H10O7.3Na.10H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;10*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;-1;+2;+3/p-3/t2*2-,3-,4-,5-;;;;;;;;;;;;;;;;;;/m11................../s1 |
Clave InChI |
VJCZMGLJTJZFEN-ZYPIZMQFSA-K |
SMILES isomérico |
C([C@H]([C@@H]1[C@H]([C@@H](O[Sb](=O)(O[C@@H]([C@H]([C@@H](O[Sb](=O)(O1)O)C(=O)[O-])O)[C@@H](CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C1C(C(O[Sb](=O)(OC(C(C(O[Sb](=O)(O1)O)C(=O)[O-])O)C(CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

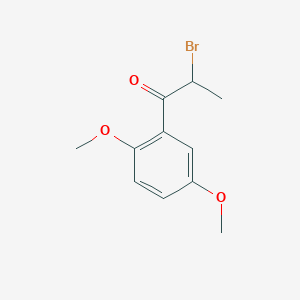
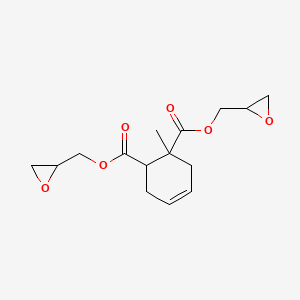
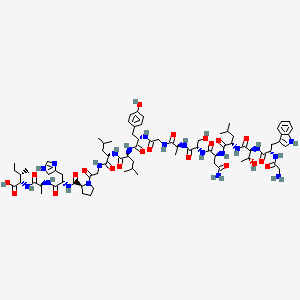

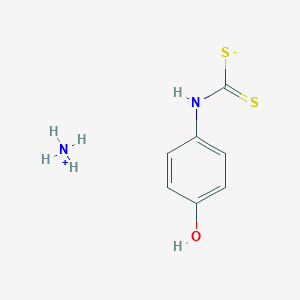
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
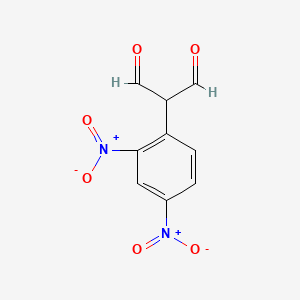
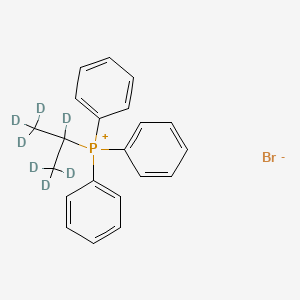


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
